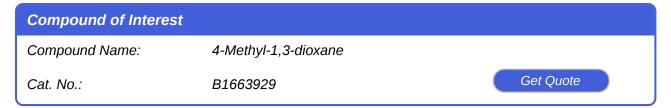


A Spectroscopic Comparison of 4-Methyl-1,3dioxane and Related Compounds

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This guide provides a detailed spectroscopic comparison of **4-methyl-1,3-dioxane** with its parent compound, **1,3-dioxane**, and the structurally related cycloalkane, cyclohexane. This analysis is crucial for researchers and scientists in the fields of medicinal chemistry and drug development, where **1,3-dioxane** moieties are of significant interest.[1] The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offer key insights into the molecular structure and electronic environment of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-methyl-1,3-dioxane**, 1,3-dioxane, and cyclohexane to facilitate a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
4-Methyl-1,3-dioxane	~1.15	Doublet	-CH₃
~1.3-1.8	Multiplet	-CH ₂ - (C5)	
~3.5-4.2	Multiplet	-CH- (C4), -OCH ₂ - (C6)	
~4.7, ~4.9	AB quartet	-OCH ₂ O- (C2)	_
1,3-Dioxane	1.78[2]	Quintet[2]	-CH ₂ - (C5)
3.91[2]	Triplet[2]	-OCH ₂ - (C4, C6)	_
4.85[2]	Singlet	-OCH ₂ O- (C2)	_
Cyclohexane	1.43[3]	Singlet[3]	-CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
4-Methyl-1,3-dioxane	~21.8	-CH₃
~34.0	C5	
~66.8	C6	
~72.5	C4	
~94.0	C2	
1,3-Dioxane	27.5	C5
67.0	C4, C6	_
94.5	C2	_
Cyclohexane	27.1	-CH ₂ -

Table 3: Infrared (IR) Spectroscopy Data



Compound	Wavenumber (cm ⁻¹)	Assignment
4-Methyl-1,3-dioxane	~2960-2850	C-H stretching
~1170, ~1090, ~1040	C-O stretching (ether)	
1,3-Dioxane	~3000-2800[4]	C-H stretching[4]
~1140-1070, ~940[4]	C-O stretching (cyclic ether)[4]	
Cyclohexane	~2925, ~2850	C-H stretching
~1445	C-H bending	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M+) m/z	Key Fragment lons m/z
4-Methyl-1,3-dioxane	102	101, 87, 72, 57, 43[5]
1,3-Dioxane	88	87, 58, 57, 42, 31
Cyclohexane	84	69, 56, 41, 28

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[1] The data presented in this guide are typically acquired using standard spectroscopic techniques.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][6] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1] The solution is then transferred to a clean, dry 5 mm NMR tube.[1]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6]



- Data Acquisition: The magnetic field is shimmed to achieve homogeneity.[1] For ¹H NMR, a standard single-pulse experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[6]
- 2. Infrared (IR) Spectroscopy:
- Sample Preparation: Liquid samples are analyzed as a thin film between salt plates (e.g., NaCl or KBr).[6] Solid samples can be prepared as KBr pellets or as a mull in Nujol.[6]
- Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared Spectrometer.
 [6]
- Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.[6] The right-hand part of the spectrum, from approximately 1500 to 400 cm⁻¹, is often considered the fingerprint region for identification.[4]
- 3. Mass Spectrometry (MS):
- Ionization: Electron Ionization (EI) is a common technique used for these types of compounds.[6]
- Instrumentation: A mass spectrometer is used to separate ions based on their mass-tocharge ratio (m/z).[6]
- Data Acquisition: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[6]

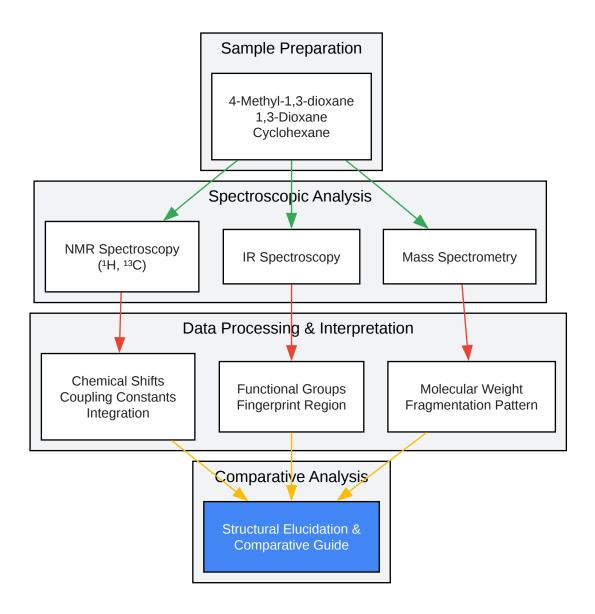
Conformational Analysis

The spectroscopic data, particularly NMR, is heavily influenced by the conformational preferences of the molecules. **4-Methyl-1,3-dioxane** primarily exists in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric strain. [7][8] This conformational preference affects the chemical shifts and coupling constants observed in the NMR spectra. The parent **1,3-dioxane** also adopts a chair conformation.[9] Cyclohexane is well-known for its chair conformation, which rapidly interconverts at room temperature, leading to a single time-averaged signal in the ¹H NMR spectrum.[3][10]



Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the compared compounds.



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Caption: Workflow for Spectroscopic Analysis.

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